molecular formula C9H12BBrO2 B1287800 3-Bromo-2,4,6-trimethylphenylboronic acid CAS No. 849062-19-7

3-Bromo-2,4,6-trimethylphenylboronic acid

Cat. No.: B1287800
CAS No.: 849062-19-7
M. Wt: 242.91 g/mol
InChI Key: JFQLVBOLIWMAIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid typically involves the bromination of 2,4,6-trimethylphenylboronic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,6-trimethylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidative cross-coupling and addition reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation process, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which play crucial roles in the reaction mechanism .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,4,6-trimethylphenylboronic acid is unique due to the presence of both bromine and trimethyl groups, which provide steric hindrance and influence its reactivity in coupling reactions. This makes it particularly useful in synthesizing sterically demanding biaryl compounds .

Properties

IUPAC Name

(3-bromo-2,4,6-trimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQLVBOLIWMAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1C)C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584398
Record name (3-Bromo-2,4,6-trimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-19-7
Record name (3-Bromo-2,4,6-trimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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